molecular formula C11H9F3O2 B14865684 6-(Trifluoromethyl)chromane-3-carbaldehyde

6-(Trifluoromethyl)chromane-3-carbaldehyde

Cat. No.: B14865684
M. Wt: 230.18 g/mol
InChI Key: VOMXUXVBYUJXMC-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)chromane-3-carbaldehyde is a chemical compound that belongs to the class of chromane derivatives. Chromane derivatives are known for their diverse biological activities and are often used in medicinal chemistry. The trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable molecule for various applications in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of chromane derivatives using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction conditions often require the presence of a catalyst, such as copper or palladium, and are carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of 6-(Trifluoromethyl)chromane-3-carbaldehyde may involve large-scale trifluoromethylation reactions using continuous flow reactors. These reactors allow for better control of reaction parameters and can handle the exothermic nature of the trifluoromethylation process. The use of green solvents and recyclable catalysts is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)chromane-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Trifluoromethyl)chromane-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)chromane-3-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with enzymes or receptors. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

    6-(Trifluoromethyl)chromane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    6-(Trifluoromethyl)chromane-3-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

    6-(Trifluoromethyl)chromane-3-thiol: Similar structure but with a thiol group instead of an aldehyde.

Uniqueness

6-(Trifluoromethyl)chromane-3-carbaldehyde is unique due to its aldehyde functional group, which allows it to undergo a variety of chemical reactions that are not possible with its carboxylic acid or alcohol analogs. This versatility makes it a valuable intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C11H9F3O2

Molecular Weight

230.18 g/mol

IUPAC Name

6-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carbaldehyde

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)9-1-2-10-8(4-9)3-7(5-15)6-16-10/h1-2,4-5,7H,3,6H2

InChI Key

VOMXUXVBYUJXMC-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C=C(C=C2)C(F)(F)F)C=O

Origin of Product

United States

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